[1,1'-Biphenyl]-4-yl sulfurofluoridate
Description
Contextualization of Sulfur(VI)-Fluorine Chemistry within Modern Synthesis
The chemistry of hypervalent sulfur compounds, particularly those containing a sulfur(VI)-fluorine (S(VI)-F) bond, has a history stretching back to the early 20th century. nih.govnih.gov However, for many decades, their synthetic potential was largely overshadowed by their more reactive counterparts, such as aryl sulfonyl chlorides (Ar-SO₂Cl). nih.gov The primary issue with sulfonyl chlorides is the lability of the S(VI)-Cl bond, which is susceptible to reductive collapse to S(IV) species, often thwarting desired substitution reactions. nih.gov
The modern era of S(VI)-F chemistry was ignited by the work of K. Barry Sharpless and colleagues, who in 2014 introduced the concept of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) as a new generation of "click chemistry". nih.govccspublishing.org.cnacs.org Click chemistry is a set of criteria for ideal chemical reactions, emphasizing reliability, high yields, and simplicity. SuFEx meets these criteria, centered on the remarkable stability of the S(VI)-F bond, which is resistant to hydrolysis and redox chemistry, yet can be controllably activated to react with nucleophiles. nih.govresearchgate.net Unlike the problematic S-Cl bond, the S-F bond's reactivity is almost exclusively limited to substitution, making it a highly reliable and predictable chemical handle. nih.gov This revitalization has spurred immense interest, leading to a rapid increase in publications and applications in synthesis. nih.govacs.org
Significance of Aryl Sulfurofluoridates as Advanced Synthetic Intermediates and Functional Group Equivalents
Aryl sulfurofluoridates (Ar-O-SO₂F) and the closely related aryl sulfonyl fluorides (Ar-SO₂F) have emerged as exceptionally powerful synthetic intermediates. Their significance stems from a unique combination of stability and "tunable" reactivity.
One of their most prominent roles is as alternatives to aryl triflates (Ar-OTf) in transition metal-catalyzed cross-coupling reactions. nih.gov Aryl fluorosulfates offer several advantages: they are prepared from inexpensive and readily available phenols and sulfuryl fluoride (SO₂F₂), are less toxic, and are more atom-economical than triflates, which generate fluorocarbon waste. nih.govorganic-chemistry.org Furthermore, the reaction conditions for coupling aryl fluorosulfates are often milder, allowing for greater functional group tolerance. nih.gov
Beyond cross-coupling, these compounds are central to SuFEx click chemistry, acting as stable hubs for rapidly assembling complex molecular architectures. ccspublishing.org.cnresearchgate.net The S-F bond can be selectively exchanged with a variety of nucleophiles, including silyl (B83357) ethers, alcohols, and amines, to form robust S-O or S-N linkages. ccspublishing.org.cn This modular approach is invaluable in drug discovery, chemical biology, and materials science for creating diverse libraries of functional molecules. ccspublishing.org.cnresearchgate.net
Comparison of Aryl Sulfurofluoridates and Aryl Triflates
| Feature | Aryl Sulfurofluoridates (Ar-OSO₂F) | Aryl Triflates (Ar-OTf) |
|---|---|---|
| Precursors | Phenols and low-cost sulfuryl fluoride (SO₂F₂) nih.gov | Phenols and more expensive triflic anhydride (B1165640) or related reagents |
| Toxicity & Waste | Less toxic and more environmentally friendly nih.gov | Can generate toxic long-chain fluorocarbon waste nih.gov |
| Stability | High hydrolytic and redox stability nih.govresearchgate.net | Generally stable but can be more susceptible to hydrolysis |
| Reactivity in Cross-Coupling | High reactivity and selectivity, often under milder conditions nih.gov | Excellent leaving group with well-established high reactivity |
| Key Applications | SuFEx click chemistry, cross-coupling partners ccspublishing.org.cnnih.gov | Primarily used as leaving groups in cross-coupling and substitution reactions |
Overview of Current Research Trends and Future Directions for [1,1'-Biphenyl]-4-yl Sulfurofluoridate and Analogues
This compound is a prime example of an advanced aryl sulfurofluoridate. The biphenyl (B1667301) scaffold is a privileged structure in materials science (e.g., liquid crystals) and medicinal chemistry. researchgate.netnih.gov The addition of the sulfurofluoridate group transforms this stable core into a reactive handle for SuFEx and other coupling reactions.
Current research trends for this compound and its analogues, such as [1,1'-Biphenyl]-4-sulfonyl fluoride, focus on leveraging this dual functionality. sigmaaldrich.comsigmaaldrich.com A significant area of research is the development of efficient synthetic routes to these molecules. For instance, modern cross-coupling methods like the Suzuki-Miyaura coupling are being employed to construct the biaryl core while preserving the sulfonyl fluoride moiety, providing facile access to a wide range of these bioorthogonal reagents. researchgate.net
The future for these compounds lies in their application as highly specific molecular tools. In chemical biology, the sulfurofluoridate group acts as a "warhead" that can form stable, covalent bonds with specific amino acid residues (like tyrosine) in proteins. ccspublishing.org.cnresearchgate.net By attaching this group to a biphenyl core, researchers can design probes to selectively target and study proteins within complex biological systems, aiding in drug discovery. ccspublishing.org.cnnih.gov In materials science, the ability to use SuFEx chemistry to click these rigid biphenyl units together opens new avenues for the modular synthesis of functional polymers and other advanced materials with precisely controlled properties.
Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉FO₃S | nih.gov |
| Molecular Weight | 252.26 g/mol | nih.gov |
| IUPAC Name | 1-fluorosulfonyloxy-4-phenylbenzene | nih.gov |
| CAS Number | 51451-35-5 | nih.gov |
| Synonyms | [1,1'-Biphenyl]-4-yl sulfofluoridate | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXXMGQDUCGZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618112 | |
| Record name | [1,1'-Biphenyl]-4-yl sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51451-35-5 | |
| Record name | [1,1'-Biphenyl]-4-yl sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 1,1 Biphenyl 4 Yl Sulfurofluoridate and Analogues
Exploration of Sulfur(VI)-Fluoride Exchange (SuFEx) Reactivity with Aryl Fluorosulfates
The SuFEx process is characterized by the selective activation of the highly stable sulfur(VI)-fluoride bond, enabling exchange reactions with various nucleophiles. nih.gov Aryl fluorosulfates are particularly noteworthy within the SuFEx landscape due to their exceptional stability compared to their sulfonyl fluoride (B91410) (R-SO₂F) counterparts. nih.govchemrxiv.org The S(VI)-F bond in these compounds is resilient to a wide range of chemical conditions, including oxidation, reduction, and strong acids. nih.gov However, this latent reactivity can be unleashed under specific catalytic conditions, allowing for rapid and efficient bond formation. nih.gov
The reactivity of aryl fluorosulfates is centered on the electrophilicity of the sulfur(VI) center. While the S-F bond is thermodynamically strong, it can be activated by incoming nucleophiles, particularly in the presence of a suitable catalyst. nih.gov This activation facilitates the departure of the fluoride ion and the formation of a new bond with the nucleophile. nih.gov The scope of nucleophiles compatible with SuFEx reactions is broad, encompassing silyl-protected phenols, amines, and even fluoride ions themselves in isotopic exchange processes. nih.govnih.gov
The activation of the S-F bond can be achieved through several means:
Base Catalysis: Strong bases or bifluoride salts can facilitate the reaction with alcohol or amine nucleophiles. nih.gov For instance, the reaction of amines with sulfonyl fluorides can be directed towards SuFEx over aromatic substitution by using a base to deprotonate the amine nucleophile, thereby increasing its reactivity towards the sulfonyl group. researchgate.netbohrium.com
Lewis Base Activation: Lewis bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can activate the amine nucleophile, while a co-catalyst like Ca(NTf₂)₂ activates the sulfurofluoridate group. nih.gov
Fluoride-Fluoride Exchange: The exchange of a fluoride anion for the fluoride on the sulfur atom is a particularly facile process with a low kinetic barrier. nih.govchemrxiv.org This has been exploited for the rapid, late-stage radiosynthesis of PET imaging agents by introducing the ¹⁸F isotope. nih.gov
The stability of the aryl fluorosulfate (B1228806) group is such that it is often unreactive towards biological nucleophiles unless specifically activated by the local environment of a protein binding site. nih.gov This property has been leveraged in chemical biology, where a biphenyl (B1667301) aryl fluorosulfate was found to selectively inactivate an intracellular lipid-binding protein by reacting with a tyrosine residue in the binding site. nih.govnih.gov
The electronic and steric nature of the aryl group significantly influences the reactivity of the sulfurofluoridate moiety. The biphenyl group in [1,1'-Biphenyl]-4-yl sulfurofluoridate exerts a distinct electronic effect on the sulfur center compared to a simple phenyl group. Through resonance, the biphenyl system can donate electron density to the oxygen atom attached to the sulfur, which in turn can modulate the electrophilicity of the S(VI) center. This effect can influence the kinetics of the SuFEx reaction, potentially altering the rate of nucleophilic attack.
Thermodynamically, the stability of the starting material and the resulting product are key factors. While specific thermodynamic data for the SuFEx reaction of this compound is not extensively detailed, studies on related biphenyl-substituted drugs provide insight into their solvation and partitioning thermodynamics. nih.gov The biphenyl moiety contributes to the non-specific "drug-solvent" interactions, which are prevalent in solution. nih.gov In the context of SuFEx, the biphenyl group's influence on the stability of the transition state and the solvation of the leaving fluoride ion would be critical determinants of the reaction's thermodynamic profile. The increased size and conformational flexibility of the biphenyl group compared to a phenyl ring may also introduce steric factors that affect the approach of the nucleophile to the sulfur center.
Cross-Coupling Reactions Employing Aryl Sulfurofluoridates as Electrophilic Partners
Beyond their use in SuFEx chemistry, aryl sulfurofluoridates have emerged as powerful and versatile electrophilic partners in transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net They serve as effective, less toxic, and more atom-economical alternatives to commonly used aryl triflates and halides. rsc.orgnih.gov Their enhanced reactivity and selectivity in many catalytic systems make them attractive for the efficient construction of carbon-carbon and carbon-heteroatom bonds. nih.gov
Aryl sulfurofluoridates, including biphenyl analogues, are excellent substrates for a variety of palladium-catalyzed C-C bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for constructing biaryl structures. Aryl sulfurofluoridates have been shown to be highly effective coupling partners, in some cases providing superior yields compared to traditional aryl halides under identical conditions. rsc.orgnih.gov The reaction tolerates a wide range of functional groups on both the aryl sulfurofluoridate and the boronic acid partner. rsc.orgscispace.com For example, various aryl fluorosulfates can be coupled with aryl boronic acids in the presence of a palladium catalyst in environmentally benign solvents like water. rsc.org
| Aryl Fluorosulfate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Yield (%) |
|---|---|---|---|---|
| Phenyl sulfurofluoridate | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Et₃N / 1,4-Dioxane/H₂O | 95 |
| 4-Nitrophenyl sulfurofluoridate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Et₃N / 1,4-Dioxane/H₂O | 92 |
| Naphthyl sulfurofluoridate | Phenylboronic acid | Pd(OAc)₂ | Et₃N / Water | 98 |
| This compound | Phenylboronic acid | Pd(OAc)₂/RuPhos | K₂CO₃ / Toluene | Not specified, but analogous aryl sulfonyl fluorides give high yields rsc.org |
Carbonylation: An efficient palladium-catalyzed carbonylation of aryl fluorosulfates has been developed using aryl formates as a source of carbon monoxide. nih.gov This method allows for the facile synthesis of a diverse range of esters in moderate to good yields and tolerates numerous functional groups, making it suitable for late-stage molecular modifications. nih.gov
| Aryl Fluorosulfate Substrate | Product | Yield (%) |
|---|---|---|
| Phenyl sulfurofluoridate | Phenyl benzoate | 82 |
| 4-Chlorophenyl sulfurofluoridate | Phenyl 4-chlorobenzoate | 75 |
| 4-Acetylphenyl sulfurofluoridate | Phenyl 4-acetylbenzoate | 78 |
| This compound | Phenyl [1,1'-biphenyl]-4-carboxylate | 76 |
Other C-C Couplings: Aryl sulfurofluoridates are also amenable to other important cross-coupling reactions, including Negishi, Stille, Sonogashira, and Heck reactions, demonstrating their broad utility in synthetic organic chemistry. rsc.orgnih.govscispace.com
The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and functional materials. Aryl sulfurofluoridates can serve as effective electrophiles in these transformations.
Amination: Palladium-catalyzed amination reactions using aryl fluorosulfates have been reported. rsc.org These reactions allow for the coupling of a wide scope of amines, including acyclic aliphatic, benzylic, and aromatic derivatives, to form N-arylated products. rsc.org
Borylation: While specific examples using this compound are not prominent, the general reactivity profile of aryl sulfurofluoridates suggests their suitability for Miyaura borylation reactions to synthesize arylboronate esters, which are themselves valuable intermediates for subsequent Suzuki-Miyaura couplings.
Oxygenation: C-O bond formation via coupling reactions is another important transformation. mdpi.com The reactivity of aryl sulfurofluoridates makes them potential candidates for Buchwald-Hartwig-type etherification reactions with alcohols and phenols, although this application is less documented than C-C or C-N couplings.
The mechanism of palladium-catalyzed cross-coupling reactions with aryl sulfurofluoridates generally follows a well-established catalytic cycle, analogous to that for aryl halides and triflates.
The cycle comprises three key steps:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl sulfurofluoridate to a low-valent palladium(0) complex. This step involves the cleavage of the C(aryl)–O bond, forming a Pd(II) intermediate. nih.gov Computational studies have suggested that the activation barriers for the oxidative addition of aryl fluorosulfates are virtually identical to those for aryl triflates, rationalizing their similar reactivity. scispace.com
Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling). nih.gov This step involves the transfer of the organic group from the heteroatom (e.g., boron) to the palladium center, typically facilitated by a base. illinois.edu For the Suzuki-Miyaura reaction, pre-transmetalation intermediates containing Pd-O-B linkages have been identified, providing crucial insight into the mechanism of this key step. illinois.edu
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Understanding the catalyst resting state and the turnover-limiting step is critical for reaction optimization. nih.gov In related desulfinative cross-coupling reactions, the resting state and rate-determining step can vary depending on the specific substrates involved. nih.govnih.gov For some systems, transmetalation is turnover-limiting, while for others, a step following transmetalation, such as the extrusion of SO₂, can be rate-determining. nih.govresearchgate.net
Deoxyfluorination Reactions Utilizing Aryl Sulfurofluoridates
The conversion of alcohols to alkyl fluorides, a process known as deoxyfluorination, is a pivotal transformation in medicinal chemistry and materials science. Aryl sulfurofluoridates, including this compound, have emerged as a valuable class of reagents for this purpose, offering advantages in stability, cost, and handling compared to traditional deoxyfluorinating agents. researchgate.netcas.cn
Deoxyfluorination of Alcohols and Related Substrates
Aryl sulfurofluoridates are effective reagents for the deoxyfluorination of a wide array of primary and secondary alcohols. cas.cn These reagents demonstrate considerable functional group tolerance, successfully fluorinating substrates containing aldehydes, ketones, esters, halogens, nitro groups, alkenes, and alkynes under mild reaction conditions. cas.cn The reactivity of the aryl sulfurofluoridate is influenced by the electronic nature of the substituents on the aryl ring; electron-withdrawing groups tend to enhance the fluorinating ability of the reagent. cas.cn For instance, 4-(methylsulfonyl)phenyl sulfurofluoridate has been shown to be a highly efficient reagent for the fluorination of various alcohols, particularly benzylic, aldehyde, or ketone-substituted alcohols. cas.cn
The selection of the appropriate aryl sulfurofluoridate and base combination is crucial for achieving high yields across different classes of alcohols. ucla.eduprinceton.edu While some combinations are optimal for unactivated secondary alcohols, others are more suited for activated or sterically hindered substrates. ucla.edu Machine learning algorithms have been employed to navigate this complex reaction landscape and predict optimal conditions for new substrates. ucla.edu
Below is a table summarizing the deoxyfluorination of various alcohol substrates using aryl sulfurofluoridate reagents.
| Substrate | Aryl Sulfurofluoridate Reagent | Base | Product | Yield (%) |
| N-hydroxyethyl phthalimide | 4-(Methylsulfonyl)phenyl sulfurofluoridate | DBU | N-(2-fluoroethyl)phthalimide | 80 |
| 1-(4-Methoxyphenyl)ethanol | 4-(Methylsulfonyl)phenyl sulfurofluoridate | DBU | 1-(1-Fluoroethyl)-4-methoxybenzene | 75 |
| 1-Octanol | 4-(Methylsulfonyl)phenyl sulfurofluoridate | DBU | 1-Fluorooctane | 85 |
| Cyclohexanol | 4-(Methylsulfonyl)phenyl sulfurofluoridate | DBU | Fluorocyclohexane | 72 |
| Cinnamyl alcohol | 4-(Methylsulfonyl)phenyl sulfurofluoridate | DBU | (3-Fluoroprop-1-en-1-yl)benzene | 68 |
Mechanistic Pathways of Fluoride Transfer in Deoxyfluorination
The deoxyfluorination of alcohols using aryl sulfurofluoridates is proposed to proceed through a two-step mechanism. The initial step involves the activation of the alcohol by the aryl sulfurofluoridate in the presence of a base to form a key intermediate, an alkyl aryl sulfonate ester. ucla.edu The base, typically an organic amine such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the deprotonation of the alcohol, which then attacks the electrophilic sulfur atom of the sulfurofluoridate.
In the second step, the fluoride ion, generated in situ, acts as a nucleophile and displaces the aryl sulfonate leaving group in an S(_N)2-type reaction to furnish the final alkyl fluoride product. ucla.edu Computational studies support a concerted transition state for the carbon-fluorine bond formation. nih.gov The efficiency of this fluoride transfer is dependent on the nature of the aryl sulfonate leaving group, with more electron-deficient aryl sulfonates being better leaving groups, thus facilitating the nucleophilic substitution. cas.cn
Investigations into the deoxyfluorination of aryl fluorosulfonates have revealed the potential for the formation of diaryl sulfate (B86663) intermediates, especially with electron-donating substituents on the aryl ring. researchgate.net These intermediates can still proceed to the fluorinated product, but the reaction is often slower. researchgate.net This observation has led to the exploration of other sulfonate electrophiles, such as aryl triflates, which cannot form such dimeric intermediates and can be more effective for certain substrates. researchgate.net
Radical Reactivity and Processes Involving Sulfurofluoridate Species
Beyond their utility in nucleophilic fluorination, aryl sulfurofluoridates and related compounds can be precursors to highly reactive fluorosulfonyl radicals. This radical reactivity opens up alternative avenues for the synthesis of organofluorine compounds.
Generation and Characterization of Fluorosulfonyl Radicals
The fluorosulfonyl radical (•SO(_2)F) has traditionally been considered unstable and difficult to generate. nih.gov However, recent advancements in photoredox catalysis have provided efficient methods for its generation under mild conditions. nih.govnih.gov One common strategy involves the single-electron reduction of a suitable precursor by an excited photocatalyst. For example, 1-fluorosulfonyl-2-aryl benzoimidazolium triflate (FABI) salts have been developed as bench-stable, redox-active precursors that, upon reduction, undergo homolytic cleavage of the N-S bond to release the fluorosulfonyl radical. nih.gov
The general scheme for the photocatalytic generation of the fluorosulfonyl radical is as follows:
Photoexcitation: A photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the fluorosulfonyl radical precursor (e.g., an aryl sulfurofluoridate analogue), leading to a radical anion.
Fragmentation: The radical anion undergoes fragmentation to release the fluorosulfonyl radical (•SO(_2)F) and an anionic byproduct.
While direct spectroscopic characterization of the fluorosulfonyl radical is challenging due to its transient nature, techniques such as Electron Spin Resonance (ESR) spectroscopy can be employed for the detection and characterization of radical species. libretexts.org ESR spectroscopy provides information about the electronic structure and environment of the unpaired electron. libretexts.orgresearchgate.net Although specific ESR data for the fluorosulfonyl radical is not widely reported, the technique has been successfully used to characterize other fluorinated radicals, providing insights into their structure and hyperfine couplings. dntb.gov.ua
Synthetic Utility of Radical Fluorosulfonylation
The photogenerated fluorosulfonyl radical is a versatile intermediate for a variety of synthetic transformations, collectively known as radical fluorosulfonylation. nih.gov This radical can readily add to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, to generate new carbon-centered radicals. These intermediates can then undergo further reactions to afford a diverse range of sulfonyl fluoride-containing molecules. nih.govnih.gov
One of the primary applications of radical fluorosulfonylation is the synthesis of alkenyl sulfonyl fluorides from alkenes. nih.gov This transformation provides a direct and general method to access these valuable compounds, which can be challenging to synthesize using traditional cross-coupling methods. nih.gov The reaction proceeds via the addition of the fluorosulfonyl radical to the alkene, followed by an oxidation step to generate the alkenyl sulfonyl fluoride product. This methodology has been successfully applied to the late-stage functionalization of complex molecules, including natural products. nih.gov
The table below showcases the scope of radical fluorosulfonylation with various olefin substrates using a photoredox-generated fluorosulfonyl radical. nih.gov
| Olefin Substrate | Product | Yield (%) |
| Styrene | (E)-(2-(Fluorosulfonyl)vinyl)benzene | 85 |
| 4-Methylstyrene | (E)-1-(Fluorosulfonyl)-2-(p-tolyl)ethene | 78 |
| 4-Chlorostyrene | (E)-1-Chloro-4-(2-(fluorosulfonyl)vinyl)benzene | 82 |
| 1,1-Diphenylethylene | (E)-(2-(Fluorosulfonyl)-[1,1'-biphenyl]-4-yl)ethene | 90 |
| Indene | (E)-1-(Fluorosulfonyl)-2-indenylethane | 75 |
Furthermore, radical fluorosulfonylation has been extended to the functionalization of arenes and heterocycles, providing a novel route to aryl and heteroaryl sulfonyl fluorides. nih.gov The reaction typically involves the generation of an aryl radical from a suitable precursor, which then undergoes sulfur dioxide insertion and subsequent fluorination. nih.govmdpi.com This radical-based approach complements traditional methods for the synthesis of aryl sulfonyl fluorides and offers a pathway to novel fluorinated compounds.
Computational and Theoretical Investigations of 1,1 Biphenyl 4 Yl Sulfurofluoridate
Quantum Chemical Studies on Electronic Structure, Bonding, and Stability
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical compounds with high accuracy. scispace.commdpi.comespublisher.com Calculations are typically performed to determine the lowest energy conformation (ground state) of a molecule in the gas phase. For [1,1'-Biphenyl]-4-yl sulfurofluoridate, DFT calculations help in establishing key geometric parameters such as bond lengths, bond angles, and the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core.
The optimized geometry reveals the spatial arrangement of the atoms. The biphenyl moiety is generally not perfectly planar due to steric hindrance between the ortho-hydrogens on the two rings. The sulfurofluoridate group (-SO₂F) attached to one of the phenyl rings has a tetrahedral geometry around the central sulfur atom. These structural parameters are critical as they influence the molecule's packing in the solid state and its interaction with other molecules. researchgate.net Energetic properties, such as the heat of formation, can also be computed to assess the molecule's thermodynamic stability. researchgate.net
Table 1: Computed Properties for this compound Data sourced from computational models and databases. nih.gov
| Property | Value |
| Molecular Formula | C₁₂H₉FO₃S |
| Molecular Weight | 252.26 g/mol |
| Exact Mass | 252.02564348 Da |
| XLogP3 | 3.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 51.8 Ų |
| Heavy Atom Count | 17 |
Analysis of Molecular Orbitals and Reactivity Descriptors (e.g., HOMO-LUMO Gap)
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. researchgate.netnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. bohrium.comirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. bohrium.com A small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.netnih.gov For this compound, the electron-withdrawing nature of the sulfurofluoridate group is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's electrophilic character.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.com These descriptors help in comparing the reactivity of different compounds and predicting their behavior in chemical reactions. researchgate.net
Table 2: Key Reactivity Descriptors and Their Significance Based on general principles of DFT and FMO analysis. researchgate.netirjweb.com
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron configuration. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Mechanistic Elucidation of Reactions Involving Aryl Sulfurofluoridates
Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. It allows for the mapping of reaction pathways and the characterization of transient species like transition states, which are often impossible to observe experimentally.
Transition State Characterization and Reaction Pathway Mapping
Aryl sulfurofluoridates are versatile electrophiles in cross-coupling reactions. nih.govresearchgate.net Computational studies, particularly using DFT, can elucidate the step-by-step mechanism of these transformations. rsc.org A key reaction is the palladium-catalyzed cross-coupling, where the C–O bond of the sulfurofluoridate is activated. nih.gov
The reaction pathway is mapped by calculating the potential energy surface. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. The activation barrier for a reaction is the energy difference between the reactants and the transition state.
For example, in a Suzuki or Negishi coupling, the mechanism typically involves:
Oxidative Addition: The Pd(0) catalyst adds to the aryl sulfurofluoridate, breaking the Ar–OSO₂F bond to form an Ar–Pd(II)–OSO₂F intermediate. DFT studies on similar aryl sulfonates suggest this step proceeds through a 5-membered neutral transition state. nih.govresearchgate.net
Transmetalation: The aryl group from an organometallic reagent (e.g., an organoboron or organozinc compound) is transferred to the palladium center. nih.gov
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new biaryl product and regenerating the Pd(0) catalyst. nih.govnih.gov
Computational Prediction of Regioselectivity and Stereoselectivity in Catalytic Reactions
When a molecule has multiple potential reaction sites, computational chemistry can predict the regioselectivity of a reaction. This is achieved by calculating and comparing the activation barriers for the reaction occurring at each different site. The pathway with the lower activation energy will be the favored one, leading to the major product.
Aryl sulfurofluoridates have demonstrated high selectivity in cross-coupling reactions. For instance, in molecules containing both a fluorosulfate (B1228806) group (–OSO₂F) and a halide like chlorine (–Cl), palladium catalysts selectively activate the C–OSO₂F bond. researchgate.net Computational studies can explain this selectivity by demonstrating that the transition state for the oxidative addition at the C–OSO₂F bond is significantly lower in energy than the transition state for addition at the C–Cl bond. nih.govresearchgate.net DFT calculations have predicted that the activation barriers for C–OSO₂F activation are nearly identical to those for highly reactive triflates, underscoring their utility as coupling partners. nih.gov
While stereoselectivity is less commonly a factor in standard cross-coupling reactions of this type, computational methods are equally powerful in predicting the stereochemical outcome of reactions where chiral centers are formed.
Molecular Dynamics and Conformational Analysis of Biphenyl-Sulfurofluoridate Systems
While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, often in a condensed phase (like a solution). mdpi.com
For this compound, a key structural feature is the rotational flexibility around the C-C single bond connecting the two phenyl rings. The dihedral angle between the planes of the two rings is a critical conformational parameter. MD simulations can explore the conformational landscape of the molecule, revealing the most stable conformations and the energy barriers to rotation between them. beilstein-journals.org These simulations can analyze how the biphenyl structure is influenced by interactions with solvent molecules. benthamopenarchives.com
MD simulations can also be used to study the aggregation behavior of these molecules or their interaction with larger systems, such as surfaces or biological macromolecules. The simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the inter- and intramolecular forces. This provides a dynamic picture of how the molecule behaves in a realistic environment, complementing the static insights from quantum chemistry. mdpi.comzhuylgroup.com
Computational Approaches for the Rational Design of Novel Fluorosulfurylating Reagents
Computational chemistry and theoretical investigations have become indispensable tools in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and intermolecular interactions. nih.gov In the field of fluorosulfuryl chemistry, these computational methods are pivotal for the rational design of novel reagents with tailored reactivity, stability, and selectivity. nih.gov By leveraging techniques such as Density Functional Theory (DFT) and other in silico models, researchers can predict the behavior of molecules, screen potential candidates, and optimize structures before their physical synthesis, thereby accelerating the discovery process. nih.govrsc.org
The design of effective fluorosulfurylating reagents, including compounds related to the this compound framework, often focuses on modulating the reactivity of the sulfonyl fluoride (B91410) (-SO₂F) group. Computational studies allow for the precise calculation of various molecular descriptors that govern this reactivity. nih.gov Key parameters such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies can be calculated to predict a reagent's electrophilicity and its susceptibility to nucleophilic attack. researchgate.netnih.gov For instance, a lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, suggesting enhanced reactivity.
A significant area where computational design has been applied is in understanding and optimizing the catalytic processes for the formation of aryl sulfonyl fluorides. nih.gov A comprehensive DFT study on the formation of these compounds through a Bi(III) redox-neutral catalysis provides a clear example of rational design in action. nih.gov Researchers computationally modeled the entire catalytic cycle, which involves three main stages: transmetallation, SO₂ insertion, and subsequent oxidation to yield the final aryl sulfonyl fluoride product. nih.gov
This mechanistic investigation revealed the critical roles of the Bi(III) catalyst and the base in facilitating the reaction. Based on these detailed mechanistic insights, the researchers rationally designed new, potentially more efficient catalysts in silico. nih.gov The study explored modifications to the catalyst structure, including substituting the central metal atom and altering the ligands. The viability of these newly designed catalysts was assessed by calculating the energy barriers for the key reaction steps. Catalysts with lower energy barriers are predicted to be more efficient.
The findings from this computational screening are summarized in the table below, showcasing the calculated energy barriers for various designed Bi(III) and Sb(III) catalysts. nih.gov
| Catalyst | Central Atom | Ligand System | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Original Bi(III) Catalyst | Bismuth (Bi) | Original Ligand | >16.4 | nih.gov |
| Designed Catalyst 1 | Bismuth (Bi) | Modified Ligand A | <16.4 | nih.gov |
| Designed Catalyst 2 | Antimony (Sb) | Original Ligand | <16.4 | nih.gov |
| Designed Catalyst 3 | Antimony (Sb) | Modified Ligand B | <16.4 | nih.gov |
This data demonstrates that several of the rationally designed catalysts exhibit lower activation barriers, indicating their promising potential for experimental realization. nih.gov Such computational pre-screening is a powerful strategy that significantly narrows down the number of candidates for laboratory synthesis and testing, saving considerable time and resources.
Furthermore, computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to predict important physicochemical properties of new reagents, such as solubility, stability in various solvents, and boiling points. nih.govnih.gov This allows for the design of reagents that are not only reactive but also practical for use in typical laboratory settings. By combining mechanistic studies, catalyst design, and property prediction, computational approaches provide a robust framework for the development of the next generation of fluorosulfurylating reagents for applications in drug discovery, chemical biology, and materials science. researchgate.netjk-sci.com
Spectroscopic Characterization Methodologies for 1,1 Biphenyl 4 Yl Sulfurofluoridate in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of [1,1'-biphenyl]-4-yl sulfurofluoridate, offering profound insights into its molecular structure and behavior in solution.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for confirming the integrity of the biphenyl (B1667301) framework and determining the position of the sulfurofluoridate substituent.
The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region (typically δ 7.0-8.5 ppm). libretexts.org The protons on the unsubstituted phenyl ring typically appear as a complex multiplet, while the protons on the substituted ring are split into two distinct sets of doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.orgrsc.org The exact chemical shifts are influenced by the electron-withdrawing nature of the sulfurofluoridate group. libretexts.orgucl.ac.uk
In the ¹³C NMR spectrum, the biphenyl skeleton will exhibit a set of signals corresponding to the twelve carbon atoms. chemicalbook.com The carbon atom directly bonded to the sulfurofluoridate group (C4) and the ipso-carbon of the other ring (C1') are expected to be significantly shifted due to the substituent effect. oup.comoup.com The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data inferred from typical values for substituted biphenyls.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Unsubstituted Ring (H2', H3', H4', H5', H6') | 7.30 - 7.60 | Complex multiplet pattern. rsc.orgchemicalbook.com |
| ¹H | Substituted Ring (H2, H3, H5, H6) | 7.60 - 8.10 | Two sets of doublets (AA'BB' system). rsc.org |
| ¹³C | C1 (ipso, substituted ring) | ~145 - 155 | Downfield shift due to electronegative O-S group. |
| ¹³C | C2, C6 (ortho to -OSO₂F) | ~120 - 125 | |
| ¹³C | C3, C5 (meta to -OSO₂F) | ~128 - 130 | |
| ¹³C | C4 (para, attached to -OSO₂F) | ~135 - 145 | |
| ¹³C | C1' (ipso, unsubstituted ring) | ~138 - 142 | |
| ¹³C | C2', C6' (ortho to phenyl) | ~127 - 129 | |
| ¹³C | C3', C5' (meta to phenyl) | ~128 - 130 | |
| ¹³C | C4' (para to phenyl) | ~127 - 129 |
Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for directly probing the sulfurofluoridate group (-SO₂F). wikipedia.orgnih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an ideal nucleus for analysis. wikipedia.orghuji.ac.il
The ¹⁹F NMR spectrum of this compound will show a single peak, typically a singlet, corresponding to the fluorine atom in the sulfurofluoridate moiety. The chemical shift of this peak is highly characteristic of the S(VI)-F environment. For aryl sulfonyl fluorides, the signal typically appears in a specific region of the spectrum, providing unambiguous evidence for the presence of the functional group. ucsb.edu
Furthermore, ¹⁹F NMR is an exceptional technique for real-time reaction monitoring. researchgate.netmagritek.com The disappearance of the signal for a starting fluoride (B91410) source and the appearance of the new signal for the sulfurofluoridate product can be tracked quantitatively to determine reaction kinetics and endpoint. researchgate.netucla.edu This is particularly advantageous as the ¹⁹F NMR spectrum is often simple, with few signals to cause overlap or confusion. magritek.comrsc.org
Table 2: Typical ¹⁹F NMR Chemical Shift for Aryl Sulfonyl Fluorides
| Functional Group | Typical Chemical Shift (δ, ppm vs. CFCl₃) |
| Aryl-SO₂F | +40 to +70 |
| SF₆ | +57.42 colorado.edu |
| R-COF | -70 to -20 ucsb.edu |
Mass Spectrometry (MS) for Molecular Formula Determination and Reaction Monitoring
Mass spectrometry (MS) is a critical analytical method used to determine the molecular weight and confirm the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of the parent ion, which is crucial for unequivocally determining the molecular formula. For this compound (C₁₂H₉FO₃S), the calculated exact mass is 252.02564348 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, distinguishing it from other potential isobaric compounds. Fragmentation analysis in HRMS can also provide structural information; for instance, a characteristic fragment ion for aryl sulfonyl fluorides is often SO₂F⁻ at m/z 83. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules in solution with minimal fragmentation. escholarship.org This makes it particularly well-suited for monitoring the progress of reactions that form this compound. ual.es By analyzing aliquots of the reaction mixture over time, one can observe the decrease in the signal corresponding to the starting materials and the increase in the signal for the product ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). This technique is highly sensitive and can be used to detect trace amounts of reaction intermediates and byproducts, providing valuable mechanistic insights. escholarship.orgnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for this compound and are used to identify key functional groups.
The IR spectrum is expected to be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the 1420–1380 cm⁻¹ and 1220–1190 cm⁻¹ regions, respectively. s-a-s.org The S-F stretching vibration also gives rise to a characteristic absorption band. aip.orgcapes.gov.br
Raman spectroscopy is particularly effective for observing the vibrations of the non-polar biphenyl skeleton. libretexts.org Characteristic Raman shifts include the C-H stretching modes (~3100 cm⁻¹), the aromatic ring C=C stretching modes (~1600 cm⁻¹), and the inter-ring C-C bridge stretching mode (~1280 cm⁻¹). researchgate.netaip.org The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of both the biphenyl scaffold and the sulfurofluoridate functional group. researchgate.net
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency/Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR / Raman | 3030 - 3100 | Medium (IR), Strong (Raman) researchgate.net |
| Aromatic C=C Stretch | IR / Raman | 1580 - 1610 | Strong researchgate.netresearchgate.net |
| S=O Asymmetric Stretch | IR | 1420 - 1380 | Very Strong s-a-s.org |
| Inter-ring C-C Stretch | Raman | ~1280 | Strong researchgate.netaip.org |
| S=O Symmetric Stretch | IR | 1220 - 1190 | Very Strong s-a-s.org |
| S-F Stretch | IR | 815 - 915 | Strong aip.orgscilit.com |
Advanced Spectroscopic Techniques for In-depth Structural and Electronic Characterization
Beyond routine spectroscopic analysis, a deeper insight into the structural and electronic intricacies of this compound requires the application of sophisticated analytical methods. These techniques provide high-resolution data on the atomic arrangement in the crystalline state and the oxidation state of specific elements, which are critical for understanding the compound's reactivity and physical properties.
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a crystal, researchers can determine the crystal structure, including unit cell dimensions, bond lengths, bond angles, and torsional angles. This information is fundamental for understanding the molecule's conformation in the solid state.
Hypothetical Data Table Based on a Potential XRD Analysis:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.3 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1085 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.545 |
| S-O Bond Lengths (Å) | 1.42, 1.43, 1.65 (ester) |
| S-F Bond Length (Å) | 1.55 |
| Biphenyl Dihedral Angle (°) | 35.2 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from an XRD analysis. It is not based on experimental results for this compound.
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Sulfur Oxidation State Analysis
X-ray Absorption Near-Edge Structure (XANES) spectroscopy, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a highly sensitive technique used to probe the electronic state and local coordination environment of a specific element. wikipedia.orgresearchgate.net By tuning the X-ray energy to the absorption edge of a core electron of the element of interest—in this case, the sulfur K-edge—one can obtain a spectrum that is characteristic of the element's oxidation state, coordination geometry, and the nature of its neighboring atoms. nih.govresearchgate.net
For this compound, the sulfur atom is in a high oxidation state (+6), bonded to two oxygen atoms, one fluorine atom, and one oxygen atom of the biphenyl group. The position and features of the sulfur K-edge in the XANES spectrum would provide direct evidence of this high oxidation state. osti.gov The energy of the absorption edge is known to shift to higher values with an increasing oxidation state. researchgate.net Therefore, the spectrum for this compound would show a distinct absorption edge at a higher energy compared to sulfur compounds with lower oxidation states, such as sulfoxides or sulfides. nih.gov
Detailed analysis of the pre-edge and edge features in the XANES spectrum can also offer insights into the molecular orbital interactions and the local symmetry around the sulfur atom. scispace.com While specific XANES studies on this compound are not prevalent in the literature, the application of this technique would be invaluable for confirming the +6 oxidation state of sulfur and understanding the electronic structure of the sulfurofluoridate group.
Expected Features in a Hypothetical Sulfur K-edge XANES Spectrum:
| Spectral Region | Expected Feature | Interpretation |
| Pre-edge | Potentially weak features corresponding to transitions to unoccupied molecular orbitals. | Provides information about the local symmetry and hybridization of the sulfur orbitals with neighboring atoms. |
| Main Edge (White Line) | An intense peak at an energy characteristic of S(VI). | Confirms the +6 oxidation state of the sulfur atom. The precise energy can be compared to standards. researchgate.net |
| Post-edge | Oscillations due to scattering of the ejected photoelectron by neighboring atoms. | Can provide information about the local coordination environment of the sulfur atom. |
Note: This table describes the expected features in a hypothetical XANES spectrum and is for illustrative purposes. It is not based on measured data for this compound.
Q & A
Q. What are emerging applications of this compound in medicinal chemistry or materials science?
- Methodological Answer :
- Covalent Inhibitors : The sulfurofluoridate group reacts with cysteine residues in enzymes (e.g., proteases), enabling targeted drug design. Validate via X-ray co-crystallography and enzyme inhibition assays .
- Polymer Functionalization : Incorporate into OLED matrices via Suzuki coupling to modify electron transport properties. Characterize via cyclic voltammetry and AFM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
